2H-吡喃-2-羧酸, 3,4-二氢-2-甲基-4-氧代-, 乙酯

描述

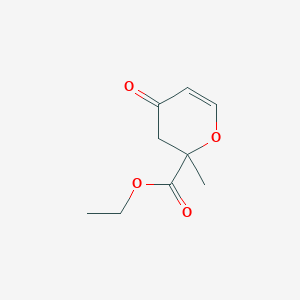

The compound “2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester” is a chemical with the molecular formula C9H14O3 . It is a type of cyclic α,β -unsaturated ketone .

Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of interest in recent literature . The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols . Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3,4-Dihydro-2H-pyran, include a vapor density of 2.9 (vs air), a refractive index n20/D of 1.440 (lit.), a boiling point of 86 °C (lit.), a melting point of −70 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .作用机制

The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is not well understood. However, several studies have suggested that the compound may exert its biological activity by interacting with specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical and Physiological Effects:

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been reported to exhibit neuroprotective effects and improve cognitive function.

实验室实验的优点和局限性

One of the main advantages of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is its versatility in organic synthesis. It can be easily modified to yield a wide range of derivatives, making it a useful building block in the synthesis of biologically active compounds. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

未来方向

There are several future directions for the research on 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester. Some of the possible areas of investigation include:

1. Development of new drugs: The compound has shown promising activity against various diseases, and further research could lead to the development of new drugs.

2. Synthesis of new materials: The compound has good thermal stability and mechanical properties, making it a potential candidate for the development of new materials.

3. Investigation of its mechanism of action: Further research is needed to understand the mechanism of action of the compound and its interactions with specific enzymes or receptors in the body.

4. Investigation of its toxicity: Although the compound has shown promising activity, its toxicity needs to be investigated to ensure its safety for use in humans.

Conclusion:

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising activity against various diseases, and further research could lead to the development of new drugs. Its versatility in organic synthesis also makes it a useful building block in the synthesis of biologically active compounds. However, further research is needed to understand its mechanism of action and toxicity.

科学研究应用

2H-吡喃的合成

2H-吡喃是许多天然产物中存在的结构基序,也是构建许多这些结构的关键中间体 . 2H-吡喃的合成已通过多种方法实现,包括使用2-亚甲基四氢吡喃 .

3,4-二氢吡喃-2-酮的生产

3,4-二氢吡喃-2-酮,也称为烯醇δ-内酯,由于其生物活性、存在于各种医药产品中以及在有机合成中的用途,近年来越来越受欢迎 . 这些化合物为获取官能化的烯酮、γ-内酯、环状烯胺和2-吡喃提供了通用的平台 .

四氢吡喃化产物的合成

在苯磺酸-甲醛树脂催化剂存在下,3,4-二氢-2H-吡喃可用作反应物,从醇类合成四氢吡喃化产物 .

四氢吡喃衍生物的合成

乙基6-甲基-2-氧代-4-{4-[(1-苯基-1H-1,2,3-三唑-4-基)甲氧基]苯基}-1,2,3,4-四氢嘧啶-5-羧酸酯的合成

该化合物的合成是使用Biginelli反应作为关键步骤,然后在收敛的四步路线中进行Huisgen 1,3-偶极环加成反应 .

4-羟基-2-喹诺酮的合成

4-羟基-2-喹诺酮具有有趣的医药和生物活性,使其在药物研究和开发中具有价值 . 这些化合物的合成已通过多种方法实现,包括喹啉-2-酮与乙烯-1,2,3,4-四碳腈反应 .

属性

IUPAC Name |

ethyl 2-methyl-4-oxo-3H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRCCGSQOIUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436419 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113122-96-6 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B1650073.png)

![N-{4-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B1650077.png)

![1-{[2-(benzylamino)-2-oxoethyl]thio}-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650078.png)

![N-(sec-butyl)-1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650079.png)

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B1650080.png)

![3-(3-{[(2,4-dimethoxybenzyl)amino]carbonyl}phenyl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B1650081.png)

![5-Chloro-2-{[(cyclopent-1-en-1-yl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B1650083.png)

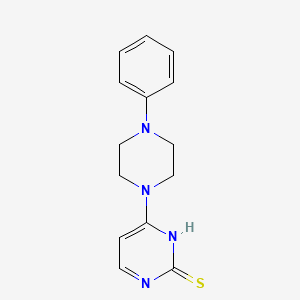

![6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1650085.png)

![3-Methyl-6-[(methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1650087.png)

![4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol](/img/structure/B1650088.png)

![4-{[1-(3-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B1650089.png)

![N-butyl-N-ethyl-3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1650090.png)

![N-[4-(dimethylamino)benzyl]-2-[1-(4-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B1650094.png)